![molecular formula C17H15Cl2N3O2 B3848830 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3848830.png)
2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
Overview
Description
2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, also known as DCHA, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In pharmacology, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been studied as a potential drug candidate for the treatment of hypertension and diabetes. In material science, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been used as a precursor for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. For example, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has also been shown to activate peroxisome proliferator-activated receptors, which are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects in the body. For example, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has been shown to reduce blood pressure in animal models of hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, hypertension, and diabetes. Another direction is to explore its potential as a precursor for the synthesis of metal-organic frameworks with novel properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide and its biochemical and physiological effects in the body.
properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-11(12-5-3-2-4-6-12)21-16(23)17(24)22-20-10-13-7-8-14(18)9-15(13)19/h2-11H,1H3,(H,21,23)(H,22,24)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSVUZLVUYORX-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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